molecular formula C23H34O3 B565691 Tibolone 3-Dimethyl Ketal CAS No. 105186-33-2

Tibolone 3-Dimethyl Ketal

Cat. No.: B565691
CAS No.: 105186-33-2
M. Wt: 358.522
InChI Key: UELCQPZSOLYWMG-LADQHVHVSA-N
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Description

Tibolone 3-Dimethyl Ketal is a synthetic steroid with the molecular formula C23H34O3 . It has a molecular weight of 358.5 g/mol . It is also known as (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol .


Synthesis Analysis

This compound is an intermediate in the synthesis of Tibolone . The synthetic process involves the reduction of 3-methoxy-7α-methylestra-1,3,5(10)-trien-17β-ol with lithium and ammonia, followed by hydrolysis .


Molecular Structure Analysis

The IUPAC name for this compound is (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

The conversion of a hemiacetal to an acetal is an SN1 reaction, with an alcohol nucleophile and water leaving group . The carbocation intermediate in this SN1 mechanism is stabilized by resonance due to the oxygen atom already bound to the electrophilic carbon .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 358.5 g/mol and a molecular formula of C23H34O3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Metabolic Pathways and Enzymatic Reactions

Tibolone, a synthetic steroid, is metabolized by the 3α/3β-Hydroxysteroid Dehydrogenase activities of the four human isoforms of the Aldo-Keto Reductase 1C subfamily. These enzymes efficiently catalyze the reduction of Tibolone to yield 3α- and 3β-hydroxytibolone, which are major metabolites in human tissues and the circulation. This metabolic process involves the inversion of stereospecificity with Δ5(10)-3-ketosteroid, illustrating Tibolone's complex interactions with human metabolic enzymes (Steckelbroeck et al., 2004).

Tissue-Specific Metabolism

The metabolism of Tibolone in human liver is catalyzed by 3α/3β-Hydroxysteroid Dehydrogenase activities of the Aldo-Keto Reductase (AKR)1C subfamily, leading to the formation of 3α- and 3β-hydroxymetabolites and a Δ4-isomer. This site-specific metabolism results in the appearance of 3β-hydroxytibolone in target tissues and 3α-hydroxytibolone in the circulation, highlighting the tissue-selective effects of Tibolone (Steckelbroeck et al., 2006).

Phagocytosis Regulation

Tibolone exerts sex-specific regulation of astrocyte phagocytosis under both basal conditions and after an inflammatory challenge. This indicates Tibolone's potential role in neuroprotection and the modulation of astrocytic function, providing insights into its applications beyond hormone replacement therapy (Crespo-Castrillo et al., 2020).

Cardiovascular Impact

Tibolone inhibits leukocyte adhesion molecule expression in human endothelial cells, suggesting a potentially significant anti-atherogenic effect. This finding sheds light on Tibolone's cardiovascular effects and its direct actions on the vascular wall, which could contribute to the understanding of its benefits and risks in hormone replacement therapy (Simoncini & Genazzani, 2000).

Mechanism of Action

Target of Action

Tibolone 3-Dimethyl Ketal, an intermediate of Tibolone , primarily targets estrogen receptors (ER) , with a preference for ER alpha . It is a synthetic steroid hormone drug that possesses estrogenic, androgenic, and progestogenic properties .

Mode of Action

Upon ingestion, Tibolone is quickly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone , which have estrogenic effects, and the Delta(4)-isomer , which has progestogenic and androgenic effects . The specific tissue-selective effects of Tibolone occur due to the metabolism, regulation of enzymes, and receptor activation .

Biochemical Pathways

Tibolone and its metabolites interact with estrogen receptors in a tissue-specific manner. The estrogenic activity is present mostly in the brain, vagina, and bone, while the inactive forms predominate in the endometrium and breast . This selective tissue estrogenic activity regulator (STEAR) mechanism allows Tibolone to have beneficial effects on various tissues without stimulating the endometrium or breast .

Pharmacokinetics

Tibolone exhibits similar pharmacokinetics in early (age 45–55 years) and late (65–75 years) postmenopausal women . The apparent elimination half-life (T1⁄2) of 3α-HMN and 3β-HMN, the active metabolites of Tibolone, is approximately 1.5 hours . The maximum plasma concentrations (Cmax) were found to be 8.75±4.36 μg/L for 3α-HMN and 3.59±1.81 μg/L for 3β-HMN . The rate of absorption of Tibolone and the rates of absorption or formation of the 3α- and 3β-hydroxy tibolones were significantly higher after the 1.25 mg dose than after the 2.5 mg tablet .

Result of Action

Tibolone has been shown to have anti-resorptive effects on bone . It prevents bone loss and treats post-menopausal symptoms without stimulating the endometrial tissues, which may lead to malignancy . In the brain, Tibolone can improve mood and cognition, neuroinflammation, and reactive gliosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid St. John’s Wort as it induces CYP3A4, increasing the metabolism of estrogens and progesterone and therefore reducing the efficacy of Tibolone . Furthermore, the safety data sheet suggests that the compound should be handled only in well-ventilated areas or outdoors . It is also advised to store the compound locked up .

Safety and Hazards

Tibolone 3-Dimethyl Ketal is harmful if swallowed, in contact with skin, or if inhaled . It is suspected of damaging fertility or the unborn child . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

Tibolone 3-Dimethyl Ketal is a Tibolone intermediate . Tibolone is a synthetic steroid hormone drug, which is mainly non-selective in its binding profile, acting as an agonist primarily at estrogen receptors (ER), with a preference for ER alpha .

Cellular Effects

Studies on Tibolone, the parent compound, suggest that it can improve mood and cognition, neuroinflammation, and reactive gliosis . Tibolone has also been shown to attenuate lipotoxic damage of palmitic acid in normal human astrocytes by reducing PI uptake, preventing cardiolipin loss, reducing fragmented/condensed nuclei, and attenuating the production of superoxide ions .

Molecular Mechanism

Tibolone, the parent compound, is rapidly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has both progestogenic and androgenic effects .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is a white crystalline powder that is stable in air .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied. Studies on Tibolone, the parent compound, have shown that it has anti-resorptive effects on bone .

Metabolic Pathways

Tibolone, the parent compound, is rapidly converted into three major metabolites: 3 alpha- and 3 beta-hydroxy-tibolone, which have estrogenic effects, and the Delta(4)-isomer, which has both progestogenic and androgenic effects .

Subcellular Localization

Tibolone, the parent compound, is known to bind to estrogen receptors, which are typically located in the cell nucleus .

Properties

IUPAC Name

(7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O3/c1-6-22(24)11-9-19-20-15(2)13-16-14-23(25-4,26-5)12-8-17(16)18(20)7-10-21(19,22)3/h1,15,18-20,24H,7-14H2,2-5H3/t15-,18-,19+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELCQPZSOLYWMG-LADQHVHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(C4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(CCC(C2)(OC)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858481
Record name (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105186-33-2
Record name (7α,17α)-3,3-Dimethoxy-7-methyl-19-norpregn-5(10)-en-20-yn-17-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105186-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7R,8R,9S,13S,14S,17R)-17-ethynyl-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19-Norpregn-5(10)-en-20-yn-17-ol, 3,3-dimethoxy-7-methyl-, (7α,17α)
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